molecular formula C66H114O12Y2 B12858599 Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)

Cat. No.: B12858599
M. Wt: 1277.4 g/mol
InChI Key: AKMWFUYLGSCLET-UHFFFAOYSA-N
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Description

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) is a member of the yttrium β-diketonate family, which functions as a volatile metalorganic precursor in the deposition of high-purity yttrium oxide (Y₂O₃) thin films. These films are the subject of extensive research due to their exceptional properties, including a high dielectric constant, wide band gap, and strong plasma erosion resistance, making them candidates for next-generation gate dielectrics and protective coatings in semiconductor manufacturing . The deposition of Y₂O₃ via methods like Atomic Layer Deposition (ALD) can yield films that are highly conformal and smooth, serving as effective anticorrosive barriers or, interestingly, as hydrophobic layers for applications in microelectromechanical systems (MEMS) . Beyond electronics, yttrium-based nanocomposites are also being explored for their potential in environmental remediation, such as the photocatalytic reduction and adsorption of heavy metal contaminants like lead and nickel from industrial wastewater . Furthermore, rare-earth complexes similar to this compound are fundamental in photonics research, where their sharp, line-like emission profiles are leveraged in the development of efficient, monochromatic red emitters for advanced display technologies and light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C66H114O12Y2

Molecular Weight

1277.4 g/mol

IUPAC Name

2,2,7-trimethyloctane-3,5-dione;yttrium(3+)

InChI

InChI=1S/6C11H19O2.2Y/c6*1-8(2)6-9(12)7-10(13)11(3,4)5;;/h6*7-8H,6H2,1-5H3;;/q6*-1;2*+3

InChI Key

AKMWFUYLGSCLET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Y+3].[Y+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) typically involves the reaction of yttrium nitrate hydrate with 2,2,7-trimethyl-3,5-octanedione in a suitable solvent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound can be confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and EI-MS spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide.

    Substitution: Ligand substitution reactions can occur where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the yttrium center.

Major Products Formed

The major products formed from these reactions include yttrium oxide from oxidation reactions and various substituted yttrium complexes from ligand substitution reactions.

Scientific Research Applications

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) has several scientific research applications:

Mechanism of Action

The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) exerts its effects involves the coordination of yttrium with the 2,2,7-trimethyl-3,5-octanedione ligands. This coordination stabilizes the yttrium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of yttrium oxide thin films in chemical vapor deposition processes .

Comparison with Similar Compounds

Structural and Thermal Properties

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) (Y(TMHD)₃)
  • Molecular Formula : C₃₃H₅₇O₆Y
  • Molecular Weight : 638.71 g/mol
  • Melting Point : 170–173°C
  • Enthalpy of Vaporization : 30.11–37.50 kcal/mol (depending on temperature) .
  • Key Features :
    • Bulky tetramethyl substituents enhance thermal stability but reduce vapor pressure.
    • Requires high deposition temperatures (>150°C) or plasma-enhanced ALD due to slow evaporation kinetics .
    • Applications: ALD of yttrium oxide films for water-repellent and anticorrosion coatings .
Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) (Eu(fod)₃)
  • Molecular Formula : C₃₀H₃₃EuF₂₁O₆
  • Molecular Weight : 1040.52 g/mol
  • Key Features :
    • Fluorinated ligands improve volatility and lower sublimation temperatures.
    • Used in fluorescence probes and sensors due to enhanced luminescence properties .
Yttrium(III) acetylacetonate (Y(acac)₃)
  • Molecular Formula : C₁₅H₂₁O₆Y
  • Molecular Weight : 406.23 g/mol
  • Key Features :
    • Simpler ligand structure with fewer substituents results in lower thermal stability but higher vapor pressure.
    • Less commonly used in ALD due to decomposition at moderate temperatures .

Volatility and Reactivity

Compound Vapor Pressure Characteristics Reactivity with Oxidants
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium(III) Low (due to bulkiness) Poor, requires plasma enhancement
Y(TMHD)₃ Moderate (ΔvapH = 30–37 kcal/mol) Low, necessitates high temperatures
Eu(fod)₃ High (fluorine increases volatility) Enhanced reactivity due to fluorination

Table 1: Key Properties of Selected β-Diketonate Complexes

Compound Molecular Weight (g/mol) Melting Point (°C) ΔvapH (kcal/mol) Key Applications
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium(III) ~664.72 (calc.) >150 N/A ALD, anticorrosion coatings
Y(TMHD)₃ 638.71 170–173 30.11–37.50 ALD, thin-film deposition
Eu(fod)₃ 1040.52 Not reported Not reported Fluorescence, sensors

Biological Activity

Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III), commonly referred to as Y(tod)₃, is a coordination compound that has garnered attention for its potential biological applications, particularly in medical imaging and as a contrast agent. This article explores the biological activity of Y(tod)₃, its mechanisms of action, and relevant research findings.

Overview of Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)

Chemical Properties:

  • Molecular Formula: C₆₆H₁₁₄O₁₂Y₂
  • Molecular Weight: 1277.4 g/mol
  • IUPAC Name: 2,2,7-trimethyloctane-3,5-dione; yttrium(3+)
  • CAS Number: Not specified in the sources.

Y(tod)₃ is synthesized through the reaction of yttrium nitrate hydrate with 2,2,7-trimethyl-3,5-octanedione in methanol. The compound exhibits stability and unique properties that make it suitable for various scientific applications, particularly in the fields of chemistry and biology.

The biological activity of Y(tod)₃ primarily stems from its ability to coordinate with biological molecules. The yttrium ion can interact with proteins and nucleic acids due to its coordination chemistry. This interaction can lead to conformational changes in these biomolecules, thereby influencing their function. The specific pathways affected by Y(tod)₃ are still under investigation but may involve modulation of enzyme activity and cellular signaling pathways.

1. Medical Imaging

Y(tod)₃ has been explored for its potential use as a contrast agent in medical imaging techniques such as MRI. Its unique electronic properties allow it to enhance the contrast of images by altering the relaxation times of nearby protons in tissues.

2. Cellular Effects

Research indicates that Y(tod)₃ may influence various cellular processes:

  • Gene Expression: It has been observed to affect the expression of genes related to apoptosis and cell proliferation, potentially influencing cell survival and growth.
  • Oxidative Stress Response: The compound may interact with enzymes involved in oxidative stress responses, modifying their activity and impacting cellular redox balance.

Case Studies

Study on Y(tod)₃ as a Contrast Agent:
A study conducted on the use of Y(tod)₃ demonstrated its efficacy as a contrast agent in MRI applications. The compound showed enhanced imaging capabilities compared to conventional agents due to its favorable relaxivity properties. The study suggested that Y(tod)₃ could be a viable alternative for improving diagnostic imaging techniques.

Enzyme Interaction Studies:
Another research effort focused on the interaction between Y(tod)₃ and specific enzymes involved in metabolic pathways. Results indicated that Y(tod)₃ could inhibit certain enzyme activities by binding to their active sites. This inhibition was linked to altered metabolic processes within cells, showcasing the compound's potential as a biochemical tool.

Comparative Analysis

To better understand the unique properties of Y(tod)₃ compared to similar compounds, a comparison table is provided below:

Compound NameStabilityBiological ActivityApplications
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)HighMRI contrast agentMedical Imaging
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III)ModerateLimited biological studiesMaterial Synthesis
Tris(acetylacetonato)yttrium (III)ModerateAntioxidant propertiesCatalysis

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